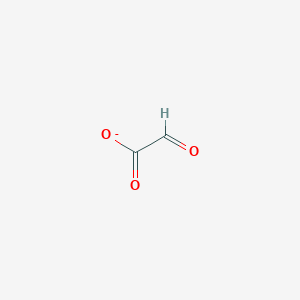

Glyoxylate

Overview

Description

Glyoxylate is the conjugate base of glyoxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a glyoxylic acid.

Q & A

Basic Research Questions

Q. How can glyoxylate be accurately quantified in biological samples, and what are the limitations of common detection methods?

this compound quantification requires methods sensitive to its low endogenous concentrations and reactive nature. Enzymatic assays (e.g., using this compound reductase) coupled with spectrophotometry are common but may lack specificity due to interference from structurally similar metabolites like pyruvate. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) improve specificity and sensitivity . For cellular studies, isotopically labeled tracers (e.g., ¹³C-glyoxylate) enable tracking of metabolic flux while minimizing background noise .

Q. What experimental models are suitable for studying this compound's role in metabolic cross-talk between peroxisomes and mitochondria?

In vitro models like isolated peroxisomes/mitochondria from mammalian liver tissues can assess compartment-specific this compound metabolism. For in vivo studies, knockout murine models (e.g., Agxt-deficient mice) mimic primary hyperoxaluria type 1, revealing pathological oxalate accumulation due to defective this compound detoxification . Plant models (e.g., Arabidopsis thaliana) are also valuable for studying this compound cycle regulation during photorespiration .

Q. How do researchers differentiate this compound-specific enzymatic activity from broader substrate promiscuity in dehydrogenase assays?

Use purified enzymes (e.g., human this compound reductase/hydroxypyruvate reductase, GRHPR) with kinetic assays under controlled pH and cofactor conditions (NADH/NADPH). Competitive inhibition studies with analogs (e.g., hydroxypyruvate) and crystallographic analysis (e.g., X-ray structures of GRHPR-substrate complexes) clarify substrate-binding specificity .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) resolve conflicting data on this compound shunt activity in microbial models under varying carbon sources?

Employ ¹³C isotopomer analysis with [U-¹³C]acetate or [1,2-¹³C]glucose to trace this compound shunt contribution to central carbon metabolism. Computational tools like SUMOFLUX integrate mass spectrometry data and genome-scale metabolic models to quantify flux ratios (e.g., this compound shunt vs. TCA cycle). For example, constraining flux through isocitrate lyase (ICL) in E. coli reveals compensatory mechanisms when the TCA cycle is disrupted .

Q. What experimental strategies validate the "this compound scenario" in prebiotic chemistry, and how are contradictory synthesis pathways addressed?

Simulate prebiotic conditions (e.g., aqueous aerosols, UV photolysis) to test HCN polymerization pathways. GC-MS analysis of reaction products identifies key intermediates like glyoxylic acid and dihydroxyfumarate. Discrepancies in yield (e.g., this compound vs. formaldehyde adducts) are addressed by varying pH, ion catalysts (Na⁺/Mg²⁺), and redox conditions. Statistical clustering of product profiles distinguishes dominant reaction networks .

Q. How do structural biology techniques elucidate the regulatory interplay between the this compound and citric acid cycles in dual-pathway organisms?

Cryo-EM and X-ray crystallography of bifunctional enzymes (e.g., isocitrate dehydrogenase kinase/phosphatase) reveal allosteric binding sites for this compound or ATP. Fluorescence-based in vivo biosensors (e.g., Förster resonance energy transfer, FRET) track real-time metabolite levels in E. coli, showing how this compound accumulation represses TCA cycle genes via transcriptional regulators (e.g., IclR) .

Q. Methodological Recommendations

Properties

Molecular Formula |

C2HO3- |

|---|---|

Molecular Weight |

73.03 g/mol |

IUPAC Name |

oxaldehydate |

InChI |

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)/p-1 |

InChI Key |

HHLFWLYXYJOTON-UHFFFAOYSA-M |

SMILES |

C(=O)C(=O)[O-] |

Canonical SMILES |

C(=O)C(=O)[O-] |

Synonyms |

glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.